molecular formula C21H21FN4O2 B2702262 2-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946355-79-9

2-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Cat. No. B2702262
CAS RN: 946355-79-9
M. Wt: 380.423
InChI Key: AJQFUXGYOVMDDH-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, also known as Compound A, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Serotonin 1A Receptors and Alzheimer's Disease

A molecular imaging probe closely related to the structure of interest was utilized to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. The study demonstrated significant decreases in receptor densities, correlating with the severity of clinical symptoms and highlighting the potential of such compounds in neurodegenerative disease research (Kepe et al., 2006).

Cancer Therapeutics

Another study focused on the discovery of substituted benzamides as potent and selective inhibitors of the Met kinase superfamily. These compounds, sharing structural motifs with the query compound, showed promising results in tumor stasis and were advanced into clinical trials, illustrating their potential in cancer therapy (Schroeder et al., 2009).

Antimicrobial and Antitumor Agents

Research on derivatives of similar structural frameworks demonstrated their utility in synthesizing cytotoxic and anti-tumor agents. This includes the development of compounds with significant in vitro antitumor activity, further expanding the potential applications of such chemicals in medical and pharmaceutical research (Gad & Nassar, 2014).

Structural Studies

The crystal and molecular structures of related compounds were explored, contributing valuable information to the field of structural chemistry and facilitating the design of more effective therapeutic agents (Richter et al., 2023).

Anti-inflammatory Compounds

A study on benzamides and related compounds explored their potential as non-acidic anti-inflammatory agents, providing insights into novel therapeutic approaches for inflammation-related disorders (Robert et al., 1994).

properties

IUPAC Name

2-fluoro-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c1-13(2)28-20-12-19(23-14(3)24-20)25-15-8-10-16(11-9-15)26-21(27)17-6-4-5-7-18(17)22/h4-13H,1-3H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQFUXGYOVMDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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